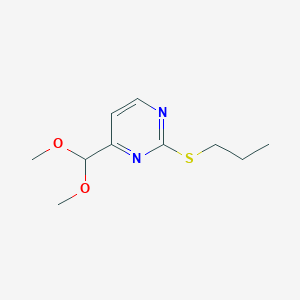

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine

CAS No.: 193747-11-4

Cat. No.: VC3936047

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 193747-11-4 |

|---|---|

| Molecular Formula | C10H16N2O2S |

| Molecular Weight | 228.31 g/mol |

| IUPAC Name | 4-(dimethoxymethyl)-2-propylsulfanylpyrimidine |

| Standard InChI | InChI=1S/C10H16N2O2S/c1-4-7-15-10-11-6-5-8(12-10)9(13-2)14-3/h5-6,9H,4,7H2,1-3H3 |

| Standard InChI Key | OLOXWDOAMVPHAD-UHFFFAOYSA-N |

| SMILES | CCCSC1=NC=CC(=N1)C(OC)OC |

| Canonical SMILES | CCCSC1=NC=CC(=N1)C(OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring system containing two nitrogen atoms. The compound’s structure includes:

-

A dimethoxymethyl group (-CH(OCH)) at the 4-position, which enhances solubility and serves as a potential site for further chemical modifications.

-

A propylthio group (-S-CHCHCH) at the 2-position, contributing to lipophilicity and influencing molecular interactions .

Table 1: Key Chemical Identifiers

Synonyms and Alternate Designations

The compound is referenced under multiple names in literature, including:

-

2-(Propylthio)-4-(dimethoxymethyl)pyrimidine

-

4-Dimethoxymethyl-2-propylsulfanyl-pyrimidine

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(dimethoxymethyl)-2-(propylthio)pyrimidine typically involves multi-step reactions starting from pyrimidine precursors. Key steps include:

-

Functionalization of the Pyrimidine Ring: Introduction of the propylthio group via nucleophilic substitution or coupling reactions.

-

Protection/Modification at the 4-Position: Installation of the dimethoxymethyl group using acetal-protecting strategies to prevent unwanted side reactions .

A patent by SmithKline Beecham Corporation (US6335340 B1) details the preparation of analogous pyrimidine derivatives, highlighting the use of thiourea derivatives and alkylation agents to introduce sulfur-containing substituents .

Table 2: Representative Synthetic Protocol

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Thiolation at C2 | Propyl mercaptan, base | 2-(Propylthio)pyrimidine |

| 2 | Acetal Formation at C4 | Dimethoxyacetone, acid catalyst | Dimethoxymethyl substitution |

Purification and Characterization

Post-synthesis purification often employs column chromatography or recrystallization. Structural confirmation is achieved via:

-

Nuclear Magnetic Resonance (NMR): and NMR verify substituent positions.

-

Mass Spectrometry (MS): High-resolution MS confirms molecular weight .

Patent Landscape and Industrial Relevance

Key Patents

-

US6335340 B1: Covers methods for synthesizing pyrimidine derivatives with antiviral properties .

-

US20030069243 A1: Describes analogs with enhanced bioavailability for antibacterial applications .

Future Directions and Research Gaps

Unexplored Therapeutic Areas

-

Neuropharmacology: Potential modulation of neurotransmitter systems via sulfur-mediated interactions.

-

Antifungal Activity: Exploration against resistant fungal strains.

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume